molecular formula C5H9NO2 B559540 D-proline CAS No. 344-25-2

D-proline

Cat. No. B559540
CAS RN: 344-25-2
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-SCSAIBSYSA-N
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Description

D-proline is the D-enantiomer of proline . It is a D-alpha-amino acid and a proline . It is a conjugate base of a D-prolinium and a conjugate acid of a D-prolinate . It is an enantiomer of an L-proline . It is a tautomer of a D-proline zwitterion . D-proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .


Synthesis Analysis

In a model tetrapeptide (Ac-TYPN-NH2), 4R-Hyp was stereospecifically converted to 122 different 4-substituted prolyl amino acids, with 4R or 4S stereochemistry, via Mitsunobu, oxidation, reduction, acylation, and substitution reactions .


Molecular Structure Analysis

The molecular structures of the two lowest-energy conformers of proline, Pro-I and Pro-II, have been characterized by ab initio electronic structure computations .


Chemical Reactions Analysis

Proline metabolism influences signaling pathways by increasing reactive oxygen species (ROS) formation in the mitochondria via the electron transport chain .


Physical And Chemical Properties Analysis

D-proline has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol . It is a powder that can range in color from white to yellow to pale brown .

Scientific Research Applications

  • Improving Plant Abiotic Stress Resistance : Glycine betaine (GB) and proline, including D-proline, play significant roles in enhancing plant resistance to environmental stresses like drought, salinity, extreme temperatures, UV radiation, and heavy metals. Exogenous application of these compounds to plants has shown improvements in growth and crop yield under stress conditions, indicating their potential in agricultural applications (Ashraf & Foolad, 2007).

  • Regulation of Drought and Freezing Tolerance in Plants : Research indicates that proline accumulation is a critical adaptation mechanism for plants under drought and freezing conditions. A study on Arabidopsis identified the mitochondrial protein DFR1 as essential in inhibiting proline degradation, thereby maintaining proline homeostasis and conferring drought and freezing tolerance (Ren et al., 2018).

  • Proline in Animal Physiology : Large amounts of D-proline have been found in the urine of mutant mice lacking D-amino acid oxidase activity, suggesting a significant presence of D-proline in mammals. This finding opens up avenues for exploring the physiological roles and potential applications of D-proline in animal biology (Hamase et al., 2006).

  • Stress Protectant in Yeast : Proline, including its D-isomer, is recognized for its role in stress protection. Studies have shown that yeast cells accumulating proline exhibit enhanced tolerance to various stresses, including freezing, desiccation, oxidation, and ethanol. This suggests potential biotechnological applications of D-proline in improving stress resistance in yeast-based industries (Takagi, 2008).

  • Pharmaceutical Applications : D-proline is identified as a tecton for the design of new bioactive substances, particularly in the development of angiotensin-converting enzyme inhibitors. Characterization of proline derivatives may aid in drug design and molecular docking studies, indicating its significance in medicinal chemistry (Bojarska et al., 2020).

  • Nutrition and Human Health : Proline plays crucial roles in protein synthesis, metabolism, and nutrition, with implications for wound healing, antioxidative reactions, and immune responses. Proline supplementation in diets has shown to improve growth and health in various species, indicating its importance in animal and human nutrition (Wu et al., 2011).

Safety And Hazards

D-proline may be harmful if absorbed through the skin, causes skin irritation, may be harmful if inhaled, and causes respiratory tract irritation . It may also be harmful if swallowed .

Future Directions

New evidence suggests that proline biosynthesis enzymes interact with redox proteins such as thioredoxin . An important future pursuit will be to identify other interacting partners of proline metabolic enzymes to uncover novel regulatory and signaling networks of cellular stress response .

properties

IUPAC Name

(2R)-pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883367
Record name D-Proline
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-proline

CAS RN

344-25-2
Record name D-Proline
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Record name D-Proline
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Record name D-Proline
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Record name D-Proline
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Record name D-Proline
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Record name D-(+)-proline
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Record name D-PROLINE
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Record name D-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name D-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-proline
Reactant of Route 2
D-proline
Reactant of Route 3
D-proline

Citations

For This Compound
12,200
Citations
D Kampel, R Kupferschmidt, G Lubec - Amino acids: chemistry, biology …, 1990 - Springer
… racemase and D-proline reductase must have been converting or degrading D-proline. We … renal and hepatotoxicity as D-proline itself could not be found in the corresponding organs. …
Number of citations: 33 link.springer.com
S König, H Marco, G Gäde - Amino Acids, 2018 - Springer
… Unfortunately, information about both d-proline and proline racemase is almost entirely missing. In … Published data on d-proline and/or proline racemase in other species are rare or non-…
Number of citations: 7 link.springer.com
S Pujals, E Sabidó, T Tarragó… - Biochemical Society …, 2007 - portlandpress.com
Proline-rich cell-penetrating peptides, particularly the SAP (sweet arrow peptide), (VRLPPP) 3 , have been proposed to be useful intracellular delivery vectors, as a result of their lack of …
Number of citations: 73 portlandpress.com
Y Nagata, R Masui, T Akino - Experientia, 1992 - Springer
… D-proline were found in the patient's plasma. The highest concentrations (D/L ratio) of D-serine, D-alanine and D-proline … , D-alanine and D-proline was clearly demonstrated. The plas…
Number of citations: 146 link.springer.com
D Mandalapu - Synlett, 2015 - thieme-connect.com
… Figure 1 General structures of L-proline and D-proline … Among the catalysts developed, L/D-proline and its derivatives catalyzed a wide range of reactions.L/D-Proline collectively has …
Number of citations: 11 www.thieme-connect.com
MNM Milunovic, ÉA Enyedy, NV Nagy, T Kiss… - Inorganic …, 2012 - ACS Publications
… First, 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde (30) was allowed to react with l- or d-proline methyl ester hydrochloride in the presence of triethylamine with the formation of …
Number of citations: 79 pubs.acs.org
S Song, V Fung Kin Yuen, L Di, Q Sun… - Angewandte Chemie …, 2020 - Wiley Online Library
… However, no fermentation process has been reported for direct d-proline production. … At present, renewable and cost-effective method for d-proline production is scarce. Since d-proline …
Number of citations: 76 onlinelibrary.wiley.com
Y Nagata, K Yamamoto, T Shimojo, R Konno… - … et Biophysica Acta (BBA …, 1992 - Elsevier
… D-proline and D-serine are not ascribable to bacterial cell wall. Although bacterial racemases may produce D-proline and D-serine, the presence of these D-amino acids in germfree …
Number of citations: 95 www.sciencedirect.com
K Hamase, T Inoue, A Morikawa, R Konno… - Analytical biochemistry, 2001 - Elsevier
… -to-day precision obtained for spiked D-proline (10 fmol) are … D-proline in the brains of ddY/DAO mice and ddY/DAO mice are almost the same, and relatively high amounts of D-proline …
Number of citations: 106 www.sciencedirect.com
K Hamasu, K Shigemi, Y Tsuneyoshi, H Yamane… - Amino Acids, 2010 - Springer
… To clarify the mechanism by which L-proline and D-proline induce … The suppression of isolation-induced stress behavior by D-proline … These results indicate that L-proline and D-proline …
Number of citations: 45 link.springer.com

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